molecular formula C18H18ClN3O3 B214197 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-METHOXYPHENYL)-2-FURAMIDE

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-METHOXYPHENYL)-2-FURAMIDE

Cat. No.: B214197
M. Wt: 359.8 g/mol
InChI Key: ITQYVRFAVKWMLB-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-METHOXYPHENYL)-2-FURAMIDE is a complex organic compound that features a pyrazole ring, a furamide group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-METHOXYPHENYL)-2-FURAMIDE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Furamide Group: The furamide group is introduced through a reaction involving furfural or a similar compound, followed by amide formation.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is attached via a substitution reaction, often using a methoxyphenyl halide and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the furamide group, potentially converting it to an amine.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications.

Medicine

The compound and its derivatives could be explored for their pharmacological properties. For instance, they may act as enzyme inhibitors or receptor modulators, offering potential as drug candidates.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-METHOXYPHENYL)-2-FURAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the furamide and methoxyphenyl groups.

    N-(3-methoxyphenyl)-2-furamide: Contains the furamide and methoxyphenyl groups but lacks the pyrazole ring.

Uniqueness

The uniqueness of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N~2~-(3-METHOXYPHENYL)-2-FURAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H18ClN3O3

Molecular Weight

359.8 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C18H18ClN3O3/c1-11-17(19)12(2)22(21-11)10-15-7-8-16(25-15)18(23)20-13-5-4-6-14(9-13)24-3/h4-9H,10H2,1-3H3,(H,20,23)

InChI Key

ITQYVRFAVKWMLB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC)C)Cl

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC(=CC=C3)OC)C)Cl

Origin of Product

United States

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